Dersimelagon phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of dersimelagon phosphate involves several steps, including the preparation of the core structure and subsequent functionalization to achieve the desired pharmacological properties. The synthetic routes and reaction conditions are optimized to ensure high yield and purity. Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Dersimelagon phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dersimelagon phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of small molecules with the melanocortin-1 receptor.
Biology: It is used to investigate the role of the melanocortin-1 receptor in various biological processes, including pigmentation and inflammation.
Medicine: It is being developed as a therapeutic agent for the treatment of erythropoietic protoporphyria and X-linked protoporphyria, as well as other conditions involving photosensitivity and inflammation.
Mechanism of Action
Dersimelagon phosphate exerts its effects by selectively binding to and activating the melanocortin-1 receptor. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn triggers a cascade of intracellular signaling pathways. These pathways result in various physiological effects, including increased melanin production, reduced inflammation, and enhanced light tolerance. The molecular targets and pathways involved include the melanocortin-1 receptor, adenylate cyclase, and protein kinase A .
Comparison with Similar Compounds
Dersimelagon phosphate is unique in its selective agonism for the melanocortin-1 receptor, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:
Afamelanotide: Another melanocortin-1 receptor agonist used for the treatment of erythropoietic protoporphyria.
Melanotan II: A synthetic peptide that also targets the melanocortin-1 receptor but has broader effects on other melanocortin receptors.
Compared to these compounds, this compound offers a more selective and potent activation of the melanocortin-1 receptor, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
2490660-87-0 |
---|---|
Molecular Formula |
C36H48F4N3O9P |
Molecular Weight |
773.7 g/mol |
IUPAC Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid;phosphoric acid |
InChI |
InChI=1S/C36H45F4N3O5.H3O4P/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23;1-5(2,3)4/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45);(H3,1,2,3,4)/t25-,30+,31+,35+;/m1./s1 |
InChI Key |
PICGAOGKGDTMCU-ZPNFXMDPSA-N |
Isomeric SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
Canonical SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.